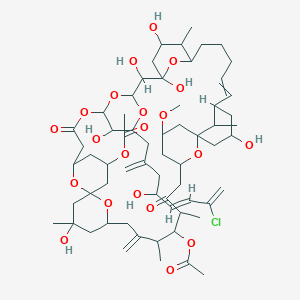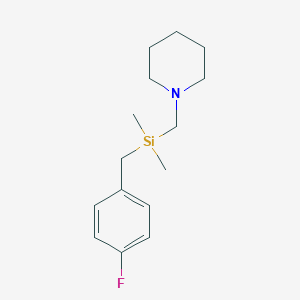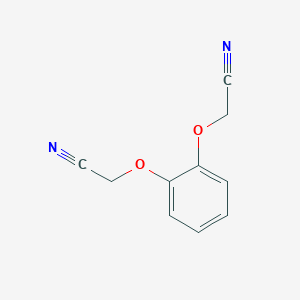
2-Chloro-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a key scaffold in medicinal chemistry due to its relevance in various biological activities. The trifluoromethyl group attached to the benzene ring is known for increasing the metabolic stability of pharmaceuticals and agrochemicals, making it a significant moiety in drug design .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves multiple steps, including the reaction of aminoguanidines with phenylglyoxal hydrate in acetic acid , interaction with chlorosulfonic acid , and condensation reactions with substituted anilines . For instance, the synthesis of 4-fluoride and 4-trifluoromethyl benzenesulfonamides was achieved by ammonification from corresponding benzenesulfonyl chloride, followed by condensation with substituted phenylisocyanates .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which can be further substituted with various functional groups. X-ray crystallography has been used to determine the structure of related compounds, revealing the presence of intramolecular hydrogen bonds and the influence of steric hindrance on the molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the benzene ring. For example, compounds with a carbamoyl substituent at position 5 can undergo dehydration to form corresponding nitriles . The presence of the trifluoromethyl group can also affect the reactivity and stability of these compounds .
Physical and Chemical Properties Analysis
Benzenesulfonamide derivatives exhibit a range of physical and chemical properties depending on their molecular structure. The introduction of substituents like the trifluoromethyl group can significantly impact the compound's metabolic stability, as seen in the increased stability of certain derivatives . The physical state, solubility, and other properties are determined by the specific substituents and their interactions within the molecule .
Scientific Research Applications
Chemical Transformations and Synthesis
Generation of New Compounds
The reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide has been used to incorporate the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, under mild conditions, yielding moderate to good yields of the product (Xiao et al., 2013).
Synthesis of Schiff Bases
Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized, demonstrating significant enzyme inhibition potential against AChE and BChE enzymes (Kausar et al., 2019).
Novel Series Synthesis
Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized, exhibiting in vitro antitumor activity (Sławiński & Brzozowski, 2006).
Biological Applications
Antitumor Activity
A variety of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide derivatives have been evaluated for antitumor activity, with some showing promise against specific cancer cell lines (Żołnowska et al., 2016).
Progesterone Receptor Antagonists
N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor antagonists, with potential clinical applications in various diseases including uterine leiomyoma and breast cancer (Yamada et al., 2016).
Carbonic Anhydrase Inhibition
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides has shown inhibitory effects against carbonic anhydrase isoenzymes, which are key targets in various therapeutic areas (Gul et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBZHFCXIXOBTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378777 |
Source


|
| Record name | 2-chloro-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
146533-47-3 |
Source


|
| Record name | 2-Chloro-4-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146533-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

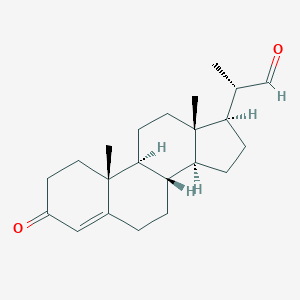


![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
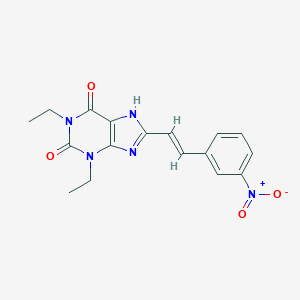
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)



